molecular formula C18H26N2O5 B1427372 (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate CAS No. 623950-05-0

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Cat. No. B1427372
CAS RN: 623950-05-0
M. Wt: 350.4 g/mol
InChI Key: AKXSOBOVDSGMSO-AWEZNQCLSA-N
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Description

“(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate” is a chemical compound with the CAS Number: 623950-05-0. It falls under the category of pharmaceutical standards, intermediates, and fine chemicals .


Molecular Structure Analysis

The molecular formula of this compound is C18H26N2O5 . The InChI code is 1S/C18H26N2O5/c1-10-7-12 (15 (19)21)8-11 (2)13 (10)9-14 (16 (22)24-6)20-17 (23)25-18 (3,4)5/h7-8,14H,9H2,1-6H3, (H2,19,21) (H,20,23)/t14-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 350.41 . More detailed physical and chemical properties are not available in the sources I found.

Mechanism of Action

Target of Action

The compound (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate, also known as 4’-carbamoyl N-Boc-2’,6’-dimethyl-L-phenylalanine methyl ester, is an intermediate used to prepare potential Dual delta-opioid antagonist/μ-opioid agonist . Therefore, its primary targets are the delta and mu opioid receptors.

Mode of Action

As a potential dual delta-opioid antagonist and mu-opioid agonist, it likely interacts with these opioid receptors, blocking the action of endogenous opioids at the delta receptors while activating the mu receptors .

Biochemical Pathways

The biochemical pathways affected by (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate are those involving the opioid receptors. Activation of the mu-opioid receptors can lead to analgesic effects, while antagonism of the delta-opioid receptors may help to modulate these effects and potentially reduce side effects associated with mu-opioid agonists .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The molecular and cellular effects of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate’s action would be the modulation of opioid receptor activity. This could result in changes in pain perception and other physiological responses mediated by these receptors .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate include the pH and composition of the gastrointestinal tract (if administered orally), the presence of other drugs or substances that could interact with it, and individual patient factors such as genetics and overall health status .

properties

IUPAC Name

methyl (2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H2,19,21)(H,20,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXSOBOVDSGMSO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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